Difluoromethyl trifluoromethanesulfonate

Vue d'ensemble

Description

Méthodes De Préparation

Difluoromethyl trifluoromethanesulfonate can be synthesized by reacting trifluoromethyltrimethylsilane with triflic acid in the presence of titanium tetrachloride . This reaction yields an easy-to-handle liquid reagent that is widely used in difluoromethylation reactions. The preparation process involves the following steps:

Reacting trifluoromethyltrimethylsilane (TMSCF3) with triflic acid (CF3SO3H): This reaction is carried out in the presence of titanium tetrachloride (TiCl4) as a catalyst.

Purification: The resulting product is purified to obtain this compound with high purity.

Analyse Des Réactions Chimiques

Difluoromethylation Reactions

Difluoromethyl triflate (TfO-CHF2) is widely used as a reagent in difluoromethylation reactions . It facilitates the introduction of a difluoromethyl (CHF2) group into organic molecules. Some specific applications include:

-

Preparation of Difluoromethoxylated Heterocycles: Difluoromethyl triflate can be used to prepare difluoromethoxylated heterocycles by reacting with hydroxylated N-based heterocycles .

-

Synthesis of Trifluoromethylated Arenes: It can be used in the synthesis of trifluoromethylated arenes by treating diaryliodonium salts in the presence of copper and tetrabutylammonium difluorotriphenylsilicate (TBAT) .

-

Synthesis of Difluoromethyl Ethers and Thioethers: Difluoromethyl triflate allows for a simple method toward the preparation of difluoromethyl ethers and thioethers under basic conditions from alcohols and thiols. Difluoromethyl phenols can also be obtained in a single pot from boronic acids and C-H activation of arenes .

-

Difluoromethylation of Phenols and Thiophenols: Difluoromethyltriflate (HCF2OTf) can be used for the difluoromethylation of phenols and thiophenols with broad scope . Reactions conducted with aqueous base occur in significantly higher yields than reactions conducted under anhydrous conditions. Reactions with MeCN were found to give higher yields than those in other co-solvents examined .

Reaction Mechanism

Reactions reported for the difluoromethylation of phenols are proposed to occur through initial formation of difluorocarbene . Experiments with D2O showed 91% incorporation of deuterium at the difluoromethyl group of the ether, suggesting the reaction proceeds by nucleophilic addition to difluorocarbene .

The reaction of tetramethylethylene with HCF2OTf and KOH in CH3CN/H2O provided the difluorocyclopropane product, further supporting the formation of difluorocarbene from the reaction of KOH with HCF2OTf .

gem-Difluoroolefination of Diazo Compounds

Difluorocarbene species can be generated from trifluoromethyltrimethylsilane (TMSCF3) under transition-metal-free conditions at a wide range of temperatures (−50 to 110 °C) . Using a nonmetallic fluoride source, such as tetrabutylammonium triphenyldifluorosilicate (TBAT), diazoacetate does not react to give the desired difluoroolefin, probably due to the relatively low nucleophilicity of the stabilized diazo compound toward difluorocarbene at such temperatures .

Nucleophilic Fluorination

N1-difluoromethyl-N3-methyltriazolium triflate can be used to synthesize fluorine-18 labeled fluoroform via SN2 fluorination without stable fluorine isotope scrambling . Fluoroform was generated at rt in 10 min by fluorination of the triazolium precursor with TBAF . Quantum chemical calculations have been carried out to elucidate the mechanism of experimentally observed nucleophilic attack of fluoride at the difluoromethyl group .

Stability

Difluoromethyl trifluoromethanesulfonate is considered stable under normal handling and storage conditions . It should be stored in conditions free of nucleophiles, such as water . Keep away from heat, sparks, and flame . Incompatible materials include strong oxidizing agents .

Applications De Recherche Scientifique

Difluoromethyl trifluoromethanesulfonate (TfO-CHF2), also known as difluoromethyl triflate, is a versatile reagent with several applications in chemical synthesis, particularly in difluoromethylation reactions . It is a non-ozone-depleting liquid that is air-stable and easy to handle .

Scientific Research Applications

Difluoromethyl triflate is used in a variety of chemical reactions, including:

- Difluoromethylation Reactions: It serves as a reagent in difluoromethylation reactions .

- Preparation of Difluoromethoxylated Heterocycles: Difluoromethyl triflate is used to prepare difluoromethoxylated heterocycles by reacting with hydroxylated N-based heterocycles .

- Synthesis of Trifluoromethylated Arenes: It can synthesize trifluoromethylated arenes by treating diaryliodonium salts in the presence of copper and tetrabutylammonium difluorotriphenylsilicate (TBAT) .

- Preparation of Difluoromethyl Ethers and Thioethers: It facilitates the preparation of difluoromethyl ethers and thioethers from alcohols and thiols under basic conditions, and difluoromethyl phenols can be obtained from boronic acids and C-H activation of arenes in a single pot .

- Dehydroxyfluorination and Carbonation of Alcohols: Trifluoromethyl trifluoromethanesulfonate (CF3SO2OCF3) can be used in the preparation of alkyl fluorides and carbonates via divergent dehydroxyfluorination and carbonation of alcohols .

Case Studies

- Late-Stage Difluoromethylation: Difluoromethyl triflate can install a CF2H group onto large biomolecules like proteins, which is conventionally achieved upon reaction with ClCF2H .

- ** प्रभाव on Lipophilicity and ADME Properties:** Studies have shown that ArOCF2H compounds tend to display decreased lipophilicity yet higher permeability compared to ArOCF3 analogs, suggesting its utility in modulating drug properties .

- Synthesis of Alkyl Fluorides and Carbonates: CF3SO2OCF3 can act as either a "F" or a "CO" reagent by changing the base, allowing the selective construction of alkyl fluorides and carbonates from the corresponding alcohols with high efficiency .

- Material Science: In organic solvents, block copolymers, such as PS-b-P4VP, can self-assemble into micelles . For the preparation of the micellar solution, the copolymer was at first directly dissolved in 1,4-dioxane and then the cyclohexane was added very slowly . Spherical micelles with a Dh of 50 nm were obtained from this procedure .

Mécanisme D'action

The mechanism of action of difluoromethyl trifluoromethanesulfonate involves the transfer of the difluoromethyl group (CF2H) to target molecules. This process is facilitated by the presence of a catalyst, such as titanium tetrachloride, which helps in the activation of the trifluoromethyltrimethylsilane and triflic acid reactants . The molecular targets and pathways involved in this process include the formation of X–CF2H bonds, where X can be oxygen, nitrogen, or sulfur .

Comparaison Avec Des Composés Similaires

Difluoromethyl trifluoromethanesulfonate is unique compared to other similar compounds due to its high stability, heat resistance, and non-ozone-depleting properties . Some similar compounds include:

Trifluoromethanesulfonic acid: Used as a strong acid catalyst in organic synthesis.

Trifluoromethyltrimethylsilane: Used as a reagent in trifluoromethylation reactions.

Difluoromethyl phenols: Obtained from boronic acids and C-H activation of arenes.

These compounds share some similarities in their applications and chemical properties, but this compound stands out due to its unique combination of stability and reactivity.

Activité Biologique

Difluoromethyl trifluoromethanesulfonate (DFMT) is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its unique biological activities and potential applications. This article explores the biological activity of DFMT, including its synthesis, mechanisms of action, and relevant case studies.

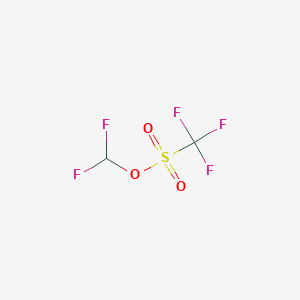

This compound is a versatile reagent used in organic synthesis, particularly for introducing difluoromethyl groups into various substrates. Its chemical structure consists of a difluoromethyl group attached to a trifluoromethanesulfonate moiety, making it a potent electrophile in nucleophilic substitution reactions.

The synthesis of DFMT typically involves the reaction of trifluoromethanesulfonic anhydride with difluoromethyl lithium or other difluoromethylating agents. This process can be optimized under various conditions to enhance yield and selectivity. The mechanism of action often involves the formation of difluorocarbene intermediates, which can then participate in nucleophilic attacks on various substrates.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Trifluoromethanesulfonic anhydride + Difluoromethyl lithium | DFMT |

| 2 | Reaction with nucleophiles (e.g., phenols) | Difluoromethyl ethers |

3.1 Antimicrobial Properties

Recent studies have indicated that DFMT exhibits antimicrobial properties against various bacterial strains. For instance, research demonstrated that DFMT derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

3.2 Anticancer Activity

DFMT has also been investigated for its anticancer properties. A study highlighted that DFMT derivatives could inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . The structure-activity relationship (SAR) studies revealed that modifications on the DFMT scaffold could enhance its potency against specific cancer types.

Case Study 1: Antibacterial Activity

In a comparative study, DFMT was evaluated alongside traditional antibiotics. Results showed that certain DFMT derivatives were more effective than standard treatments against resistant bacterial strains, highlighting their potential as alternative therapeutic agents .

Case Study 2: Anticancer Efficacy

A series of DFMT analogs were synthesized and tested for their anticancer activity against breast cancer cell lines. The most potent compound demonstrated an IC50 value significantly lower than that of commonly used chemotherapeutics, indicating a promising avenue for future drug development .

5. Safety and Toxicology

While DFMT exhibits beneficial biological activities, safety assessments are crucial. Toxicological studies have indicated that high concentrations can lead to respiratory irritation and skin sensitization; however, these effects are reversible upon cessation of exposure . Importantly, no endocrine-disrupting properties were identified in current literature.

6. Conclusion

This compound represents a promising compound in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its therapeutic potential while ensuring safety profiles are adequately addressed.

Propriétés

IUPAC Name |

difluoromethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF5O3S/c3-1(4)10-11(8,9)2(5,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAANAKGWBDWGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OS(=O)(=O)C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015841 | |

| Record name | difluoromethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1885-46-7 | |

| Record name | difluoromethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoromethyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.